molecular formula C25H38N6O11 B12788484 Thr-Thr-Asn-Tyr-Thr CAS No. 119435-28-8

Thr-Thr-Asn-Tyr-Thr

Cat. No.: B12788484
CAS No.: 119435-28-8
M. Wt: 598.6 g/mol
InChI Key: KVPFYRAFNZKJSD-CPXLMRBJSA-N
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Description

The compound “Thr-Thr-Asn-Tyr-Thr” is a peptide composed of five amino acids: threonine, asparagine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Thr-Thr-Asn-Tyr-Thr” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like “Thr-Thr-Asn-Tyr-Thr” can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Peptides like “Thr-Thr-Asn-Tyr-Thr” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide chemistry and reaction mechanisms.

    Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme function and regulation.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biomaterials and as components in diagnostic assays.

Mechanism of Action

The mechanism of action of peptides like “Thr-Thr-Asn-Tyr-Thr” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thr-Asn-Tyr: A shorter peptide with similar properties but potentially different biological activity.

    Thr-Thr-Asn-Tyr: A peptide missing one threonine residue, which may affect its stability and function.

Uniqueness

“Thr-Thr-Asn-Tyr-Thr” is unique due to its specific sequence and the presence of multiple threonine residues, which can influence its structural conformation and interaction with biological targets. This uniqueness makes it a valuable compound for studying peptide behavior and developing new therapeutic agents.

Properties

CAS No.

119435-28-8

Molecular Formula

C25H38N6O11

Molecular Weight

598.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C25H38N6O11/c1-10(32)18(27)23(39)30-19(11(2)33)24(40)29-16(9-17(26)36)21(37)28-15(8-13-4-6-14(35)7-5-13)22(38)31-20(12(3)34)25(41)42/h4-7,10-12,15-16,18-20,32-35H,8-9,27H2,1-3H3,(H2,26,36)(H,28,37)(H,29,40)(H,30,39)(H,31,38)(H,41,42)/t10-,11-,12-,15+,16+,18+,19+,20+/m1/s1

InChI Key

KVPFYRAFNZKJSD-CPXLMRBJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O

Origin of Product

United States

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